N-(2-methoxyethyl)-4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzamide
Description
N-(2-Methoxyethyl)-4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzamide is a heterocyclic compound featuring a thiadiazoloquinazolinone core fused with a benzamide moiety. The structure includes a 2-methoxyethyl substituent on the benzamide nitrogen, contributing to its unique physicochemical and biological properties.
Properties
IUPAC Name |
N-(2-methoxyethyl)-4-[(5-oxo-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O3S/c1-27-11-10-20-16(25)12-6-8-13(9-7-12)21-18-23-24-17(26)14-4-2-3-5-15(14)22-19(24)28-18/h2-9H,10-11H2,1H3,(H,20,25)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGNXBXVHPMBBEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC=C(C=C1)NC2=NN3C(=O)C4=CC=CC=C4N=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the quinazoline core, followed by the introduction of the thiadiazole moiety and subsequent functionalization to obtain the final product. Common reagents used in these reactions include various amines, acids, and coupling agents under controlled conditions such as specific temperatures and pH levels.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)-4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce amine derivatives.
Scientific Research Applications
N-(2-methoxyethyl)-4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations on the Benzamide Nitrogen
Aliphatic vs. Aromatic Substituents
- N-(3-Methoxypropyl) Analog: describes N-(3-methoxypropyl)-4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzamide, differing by a longer alkyl chain (3-methoxypropyl vs. 2-methoxyethyl). The extended chain may enhance lipophilicity and membrane permeability but reduce solubility compared to the shorter 2-methoxyethyl group .
- N-(4-Methoxyphenyl) Analog: This derivative () replaces the aliphatic chain with a 4-methoxyphenyl group.
Halogenated Substituents
- Chlorophenyl and Dichlorophenyl Derivatives : lists compounds such as 2-(3,5-dichlorophenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one. Electron-withdrawing chloro groups could stabilize the molecule through inductive effects and enhance interactions with electron-rich enzyme active sites, though they may also increase metabolic stability .
Core Heterocyclic Modifications
Thiadiazoloquinazolinone vs. Thiadiazolotriazine
and describe compounds like N-(3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)benzamide, which replaces the quinazoline ring with a triazine system.
Isoxazole and Pyridine Hybrids
highlights N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide. The isoxazole ring introduces additional hydrogen-bonding sites, which could modulate selectivity for targets like kinases or oxidoreductases .
Antioxidant Properties
Thiadiazole-based secondary amines () exhibit antioxidant activity, attributed to their ability to scavenge free radicals.
Enzyme Inhibition Potential
discusses N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide, which inhibits the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme via amide conjugation. The thiadiazoloquinazolinone core in the target compound may similarly interact with metabolic enzymes, with substituents modulating potency .
Data Table: Key Structural and Functional Comparisons
Biological Activity
N-(2-methoxyethyl)-4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzamide is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment. This article presents a detailed overview of its biological activity, including synthesis pathways, mechanisms of action, and relevant case studies.
1. Chemical Structure and Synthesis
The compound features a complex structure incorporating a thiadiazole moiety and a quinazoline derivative. The synthesis typically involves multi-step reactions starting from simpler precursors such as 2-aminobenzamide and various thiadiazole derivatives. The general synthetic route can be summarized as follows:
- Formation of Thiadiazole : Reaction of thiosemicarbazide with appropriate carbonyl compounds.
- Quinazoline Synthesis : Cyclization reactions involving 2-aminobenzamide.
- Final Coupling : Amide bond formation between the thiadiazole and quinazoline derivatives.
2.1 Anticancer Properties
Numerous studies have highlighted the anticancer potential of compounds containing thiadiazole and quinazoline structures. For instance:
- Cytotoxicity Against Cancer Cell Lines : A review indicated that various thiadiazole derivatives exhibit significant cytotoxic effects against multiple human cancer cell lines, including lung (A549), skin (SK-MEL-2), ovarian (SK-OV-3), and colon (HCT15) cancers . The compound's structural components likely contribute to its ability to inhibit cancer cell proliferation.
The mechanisms underlying the anticancer activity of this compound may involve:
- Inhibition of Tyrosine Kinases : Some derivatives have been shown to act as tyrosine kinase inhibitors, which are crucial in cancer cell signaling pathways .
- Induction of Apoptosis : Studies suggest that compounds with similar structures can induce apoptosis in cancer cells through mitochondrial pathways .
2.3 Other Biological Activities
Beyond anticancer properties, compounds with similar structural motifs have demonstrated:
- Antimicrobial Activity : Thiadiazole derivatives have been reported to possess antimicrobial properties against various bacterial strains .
- Anti-inflammatory Effects : Some studies indicate that these compounds can reduce inflammatory markers in vitro, suggesting potential applications in treating inflammatory diseases .
Case Study 1: Antitumor Activity
A study evaluated the antitumor activity of a related compound in a xenograft model of human cancer. Results showed significant tumor growth inhibition compared to control groups, with mechanisms involving cell cycle arrest and apoptosis induction being explored.
Case Study 2: In vitro Studies
In vitro assays using MTT tests on various cancer cell lines revealed that the compound exhibited selective cytotoxicity against cancer cells while sparing normal cells, demonstrating its potential for targeted therapy.
4. Conclusion
This compound exhibits promising biological activities, particularly in anticancer applications. The diverse mechanisms through which it operates highlight its potential as a lead compound for further development in oncology and other therapeutic areas.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
